molecular formula C6H5NO3 B6246921 4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione CAS No. 98139-07-2

4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione

Cat. No.: B6246921
CAS No.: 98139-07-2
M. Wt: 139.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione is an organic compound that belongs to the class of oxazolidinediones. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a prop-2-yn-1-yl substituent attached to the nitrogen atom. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of propargylamine with carbon dioxide in the presence of a base, followed by cyclization with a suitable diester. The reaction conditions often include:

    Base: Sodium or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 50-80°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide (NaN₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of saturated oxazolidinediones.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,5-dione exerts its effects often involves interaction with specific molecular targets. For instance, its alkyne group can form covalent bonds with active site residues in enzymes, leading to inhibition. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its biological activities.

Comparison with Similar Compounds

  • 4-(prop-2-yn-1-yl)-1,3-oxazolidine-2,4-dione
  • 4-(prop-2-yn-1-yl)-1,3-thiazolidine-2,5-dione
  • 4-(prop-2-yn-1-yl)-1,3-oxazolidine-2-thione
  • Uniqueness:

    • The presence of both an oxazolidinedione ring and a prop-2-yn-1-yl group makes it unique in terms of reactivity and potential applications.
    • Its ability to undergo diverse chemical reactions and form stable products is a notable feature.
  • This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

    Properties

    CAS No.

    98139-07-2

    Molecular Formula

    C6H5NO3

    Molecular Weight

    139.1

    Purity

    95

    Origin of Product

    United States

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